6-(Aminomethyl)benzoxazole Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

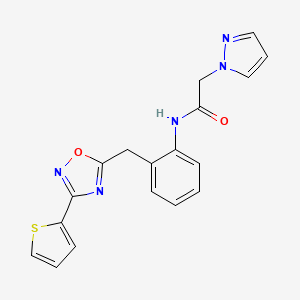

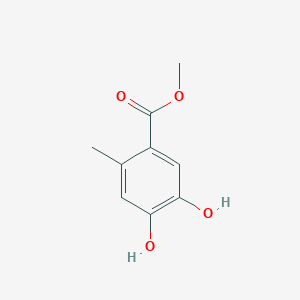

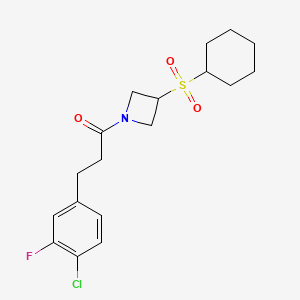

6-(Aminomethyl)benzoxazole Hydrochloride is a chemical compound with the CAS Number: 1956341-07-3 . It has a molecular weight of 184.62 and its IUPAC name is benzo[d]oxazol-6-ylmethanamine hydrochloride .

Molecular Structure Analysis

The InChI code for 6-(Aminomethyl)benzoxazole Hydrochloride is 1S/C8H8N2O.ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4,9H2;1H . This indicates the presence of a benzoxazole ring with an aminomethyl group attached at the 6th position.Physical And Chemical Properties Analysis

6-(Aminomethyl)benzoxazole Hydrochloride is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

- Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

- It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

- Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications .

- From 2016 to 2023, a plethora of benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .

- The synthesized derivatives emphasize their interactions with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Medicinal Chemistry

Pharmacological Activities

- Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- There has been a large upsurge in the synthesis of benzoxazole via different pathways .

- A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

- Many natural and synthetic benzoxazole-containing compounds exhibit a wide range of biological activities including antimicrobial, antitumour, antioxidant, antiviral, antitubercular, and anthelmintic properties .

- The benzoxazole skeleton also forms the active component in many marketed drugs such as in the non-steroidal anti-inflammatory drug, funoxaprofen, the antibiotics calcimycin, the antibacterial boxazomycin B, and the muscle-relaxant chlorzoxazone .

- Consequently, benzoxazoles continue to play an essential role in drug development .

Synthetic Strategies

Bioactive Benzoxazoles

- Benzoxazole and its derivatives are used in the chemical industry for the synthesis of various compounds .

- They are used as starting materials in different mechanistic approaches in drug discovery .

- They have been extensively used in the synthesis of benzoxazole via different pathways .

- The benzoxazole structure is present in a wide range of functional materials .

- The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .

- The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Chemical Industry

Functional Materials

Safety And Hazards

Direcciones Futuras

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The future development trend and prospect of the synthesis of benzoxazoles are expected to continue to evolve, with a focus on green chemistry and eco-friendly pathways .

Propiedades

IUPAC Name |

1,3-benzoxazol-6-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATYUJKCJILUIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)OC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)benzoxazole Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cycloheptyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2553211.png)

![4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2553218.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553219.png)

![N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553221.png)

![(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553228.png)

![1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2553231.png)